molecular formula C8H8ClNO2 B075880 4-Chloro-N-(hydroxymethyl)benzamide CAS No. 13855-74-8

4-Chloro-N-(hydroxymethyl)benzamide

Cat. No. B075880
CAS RN: 13855-74-8
M. Wt: 185.61 g/mol
InChI Key: WAIWUONKPOXLDW-UHFFFAOYSA-N
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Description

4-Chloro-N-(hydroxymethyl)benzamide belongs to the class of benzamide derivatives, which are known for their wide range of biological activities and applications in chemical synthesis. This compound, like its relatives, is of interest due to its potential as a building block in organic synthesis and its structural significance in medicinal chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives often involves nucleophilic substitution reactions, amidation, or condensation reactions. For instance, the preparation and characterization of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide highlight the use of X-ray powder diffractometry, thermal analysis, and spectroscopic methods (NMR, IR) for structural elucidation (Yanagi et al., 2000). Similar synthetic pathways and analytical techniques are likely applicable in the synthesis of 4-Chloro-N-(hydroxymethyl)benzamide.

Scientific Research Applications

  • Electrophilic Properties and Mutagenicity : A study investigated the electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide, showing it does not react with nucleophiles like cyanide or glutathione under physiological conditions. Interestingly, the study found that neither 4-chloro-N-(hydroxymethyl)benzamide nor its acetate ester were mutagenic in Salmonella typhimurium (Overton et al., 1986).

  • Characterization of Polymorphs : Research focused on characterizing two polymorphs of a similar compound, 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), highlighting differences in their thermal and spectroscopic properties (Yanagi et al., 2000).

  • Kinetic Studies : Another study examined the kinetics of hydroxide-catalyzed breakdown of 4-chloro-N-(hydroxymethyl)benzamide and related compounds, finding a first-order dependence on hydronium and hydroxide ions (Tenn et al., 2001).

  • Biological Activity Spectrum : The biological activity of derivatives, including 4-chloro-N-(hydroxymethyl)benzamide, was investigated against mycobacterial, bacterial, and fungal strains, showing activity comparable or higher than certain standards (Imramovský et al., 2011).

  • Anti-Tubercular Properties : A study synthesized novel derivatives of a related compound, evaluating their in vitro anti-tubercular activity and finding promising activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

  • Pharmacological Activity : The synthesis and pharmacological activity of related benzamide derivatives were explored, indicating potential for neuroleptic use and treatment of psychosis (Iwanami et al., 1981).

  • Hydrolysis Studies : Research on the hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives provided insights into the design of N-acyloxyalkyl-type prodrugs (Bundgaard & Johansen, 1984).

properties

IUPAC Name

4-chloro-N-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIWUONKPOXLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160711
Record name 4-Chloro-N-(hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(hydroxymethyl)benzamide

CAS RN

13855-74-8
Record name 4-Chloro-N-(hydroxymethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-(hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Ross, PB Farmer, A Gescher, JA Hickman… - Biochemical …, 1983 - Elsevier
The stability of metabolically-generated N-(hydroxymethyl) compounds was investigated using a series of N-methylbenzamides as model substrates. N-(Hydroxymethyl)-benzamide …
Number of citations: 32 www.sciencedirect.com
M Overton, MD Threadgill, JK Chipman… - Biochemical …, 1986 - Elsevier
The electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide as a model compound of carbinolamides formed during the metabolic oxidation of N-methylamides were …
Number of citations: 1 www.sciencedirect.com
WJ Tenn, NL French, RW Nagorski - Organic Letters, 2001 - ACS Publications
The rate constants for the hydronium ion, hydroxide, and water-catalyzed breakdown of N-(hydroxymethyl)benzamide (1), 4-chloro-N-(hydroxymethyl)benzamide (2), and 2,4-dichloro-N-…
Number of citations: 16 pubs.acs.org
BM Overton - 1989 - elibrary.ru
The metabolism of compounds containing the N-methyl group is discussed with particular consideration being made to the possible role of the product of oxidative metabolism, the N-…
Number of citations: 4 elibrary.ru
S Zhou, G Chen, G Huang - Bioorganic & medicinal chemistry, 2018 - Elsevier
In the studied a series novel of lazabemide derivatives were designed, synthesized and evaluated as inhibitors of monoamine oxidase (MAO-A or MAO-B). These compounds used …
Number of citations: 20 www.sciencedirect.com
WJ Tenn, JL Murphy, JK Bim-Merle… - The Journal of …, 2007 - ACS Publications
The kinetic study of the aqueous reaction, between pH 10 and 14, of eight N-(hydroxymethyl)benzamide derivatives in water at 25 C, I = 1.0 M (KCl), has been performed. In all cases, …
Number of citations: 23 pubs.acs.org
B Nachtsheim - 2021 - scholar.archive.org
A catalytic highly enantioselective synthesis of spirooxazolines is presented. Starting from readily available 2-naphthol-substituted benzamides and using catalytic amounts of a chiral …
Number of citations: 0 scholar.archive.org
MI Rafie - 2020 - search.proquest.com
It has been shown that carbinolamides are intermediates in the enzyme-catalyzed synthesis of α-amidated peptides. Although carbinolamides are important intermediates in the …
Number of citations: 3 search.proquest.com
Z Huiying, C Guangying, Z Shiyang - Journal of Enzyme Inhibition …, 2019 - Taylor & Francis
Diabetes mellitus (DM) is a global disease with a high incidence of type 2 diabetes. Current studies have shown that insulin enhancers play an important role in the treatment of type 2 …
Number of citations: 10 www.tandfonline.com
K Feken - 2013 - ir.library.illinoisstate.edu
Synthesis and kinetic investigations of the aqueous breakdown of α-hydroxyhippuric acid derivatives as a function of pH were performed to acquire an understanding of the reactivity of …
Number of citations: 4 ir.library.illinoisstate.edu

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